

Technical Support Center: Z-VDVAD-AFC

Caspase-2 Assay

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Compound of Interest

Compound Name: Z-VDVAD-AFC

Cat. No.: B1516873

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This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their **Z-VDVAD-AFC** caspase-2 assays.

Frequently Asked Questions (FAQs)

Q1: What is the **Z-VDVAD-AFC** assay and what does it measure?

The **Z-VDVAD-AFC** assay is a fluorometric method used to measure the activity of caspase-2, a key protease involved in apoptotic signaling pathways. The assay utilizes a synthetic peptide substrate, **Z-VDVAD-AFC**, which is specifically recognized and cleaved by active caspase-2. Upon cleavage, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a fluorescent signal that is directly proportional to the enzymatic activity of caspase-2. The fluorescence is typically measured using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm^{[1][2]}.

Q2: What are the critical components of the assay buffer?

A typical caspase assay buffer is designed to maintain the optimal pH and ionic strength for enzyme activity while preventing non-specific protein degradation. Key components often include:

- Buffer: HEPES is commonly used to maintain a pH of 7.2-7.5^{[3][4]}.

- Reducing Agent: Dithiothreitol (DTT) is essential for maintaining the cysteine residue in the caspase active site in a reduced state[3].
- Detergent: A mild non-ionic detergent like CHAPS is included to help lyse cells and solubilize proteins[3][4].
- Chelating Agent: EDTA is used to chelate divalent metal ions that can inhibit caspase activity[3][4].
- Sucrose: Often included to maintain osmolarity and protein stability[3].

Q3: How should I prepare my cell or tissue lysates for the assay?

Proper lysate preparation is crucial for preserving caspase-2 activity. Here are the general steps:

- Cell Lysis: Resuspend cell pellets in a chilled lysis buffer. Common lysis buffers contain HEPES, CHAPS or another mild detergent, DTT, and protease inhibitors (excluding those that inhibit cysteine proteases)[3][4].
- Homogenization: For tissue samples, homogenization is necessary using a Dounce homogenizer or a similar device in a suitable lysis buffer[3].
- Incubation: Incubate the lysate on ice for 10-30 minutes to ensure complete cell lysis[1][5].
- Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris[3][5].
- Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including caspases, for use in the assay[3].

Q4: What is the optimal concentration of **Z-VDVAD-AFC** substrate to use?

The optimal substrate concentration can vary depending on the specific experimental conditions, but a final concentration of 50 μ M is commonly recommended[1][6]. It is advisable to perform a substrate titration to determine the optimal concentration for your specific cell type and experimental setup to ensure that the substrate is not limiting the reaction rate.

Q5: How can I be sure the signal I'm detecting is specific to caspase-2?

While **Z-VDVAD-AFC** is a preferential substrate for caspase-2, other caspases, such as caspase-3, can also cleave it to some extent[7]. To confirm the specificity of the signal, it is recommended to run parallel experiments with a specific caspase-2 inhibitor, such as Z-VDVAD-FMK[8][9]. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the activity is predominantly from caspase-2. Additionally, using a more selective substrate like Ac-VDTTD-AFC, if available, can improve specificity over caspase-3[7].

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
High Background Fluorescence	1. Autohydrolysis of the substrate.	1. Prepare fresh substrate solution for each experiment. Store the stock solution in small aliquots at -20°C and protect it from light[1].
2. Contamination of reagents or samples.	2. Use high-purity water and reagents. Ensure that all labware is clean.	
3. Intrinsic fluorescence of the cell lysate.	3. Include a "no substrate" control to measure the background fluorescence of the lysate alone and subtract this value from your sample readings.	
Low or No Signal	1. Inactive caspase-2 in the lysate.	1. Ensure proper lysate preparation, including the use of a suitable lysis buffer and keeping samples on ice to prevent protein degradation[5].
2. Insufficient amount of enzyme.	2. Increase the amount of cell or tissue lysate used in the assay. A typical starting range is 50-200 µg of total protein[1].	
3. Sub-optimal assay conditions.	3. Optimize the assay buffer pH (7.2-7.5), temperature (37°C), and incubation time (1-2 hours)[1][3].	
4. Incorrect fluorometer settings.	4. Verify that the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm)[1].	

High Well-to-Well Variability	1. Inaccurate pipetting.	1. Use calibrated pipettes and ensure proper mixing of reagents in each well.
2. Inconsistent cell numbers or protein concentration.	2. Perform a protein quantification assay (e.g., BCA assay) on your lysates and normalize the volume to add the same amount of protein to each well[3].	
3. Edge effects in the microplate.	3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a consistent temperature and humidity across the plate.	

Experimental Protocols

Standard Z-VDVAD-AFC Caspase-2 Activity Assay

- Prepare 1X Assay Buffer: Dilute a 2X stock (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT) with sterile water. Add DTT to a final concentration of 10 mM immediately before use[1][10].
- Prepare Cell Lysate:
 - Induce apoptosis in your cells of interest alongside a non-induced control group.
 - Harvest $1-5 \times 10^6$ cells by centrifugation.
 - Resuspend the cell pellet in 50 μ L of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1 mM EDTA, 1 mM DTT, and protease inhibitors).
 - Incubate on ice for 10 minutes.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

- Assay Reaction:
 - Add 50 μ L of cell lysate to a well of a 96-well microplate.
 - Add 50 μ L of 1X Assay Buffer to each well.
 - Add 5 μ L of 1 mM **Z-VDVAD-AFC** substrate to each well for a final concentration of 50 μ M^[1]^[6].
 - For a negative control, add a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) to a separate set of wells.
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm^[1].

Data Presentation

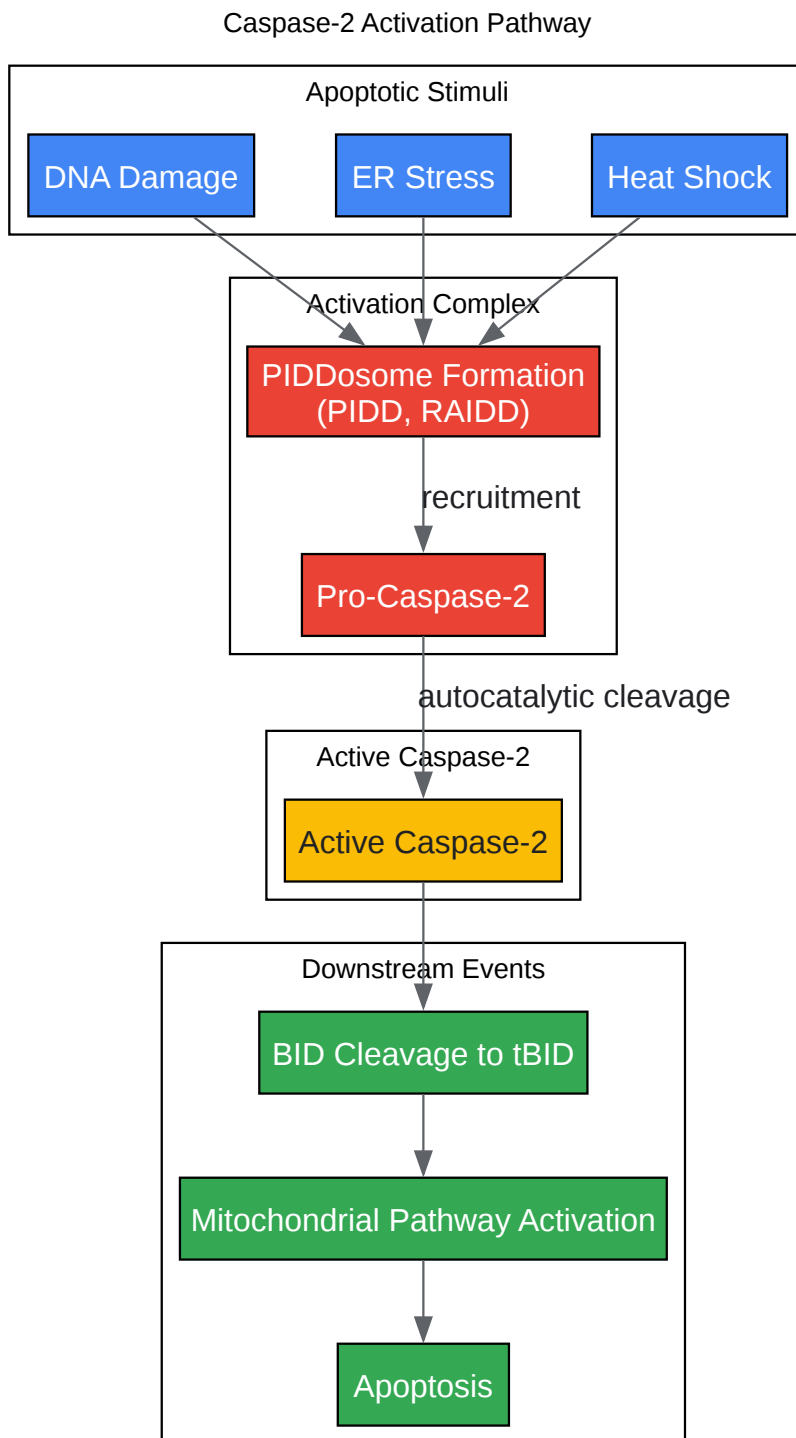
Table 1: Troubleshooting Quick Reference

Issue	Parameter to Check	Recommended Action
High Background	Substrate Integrity	Use fresh substrate; run a "buffer + substrate" blank.
Lysate Autofluorescence	Run a "lysate only" control.	
Low Signal	Protein Concentration	Increase lysate amount; normalize by protein content.
Assay Kinetics	Optimize incubation time and temperature.	
Inconsistent Results	Pipetting Accuracy	Calibrate pipettes; ensure thorough mixing.
Plate Uniformity	Avoid edge wells; pre-warm plate and reagents.	

Table 2: Recommended Reagent Concentrations

Reagent	Stock Concentration	Final Concentration
Z-VDVAD-AFC	1 mM in DMSO	50 μ M
DTT	1 M	10 mM
HEPES	1 M	20-50 mM
CHAPS	10% (w/v)	0.1% (w/v)
EDTA	0.5 M	0.1-1 mM

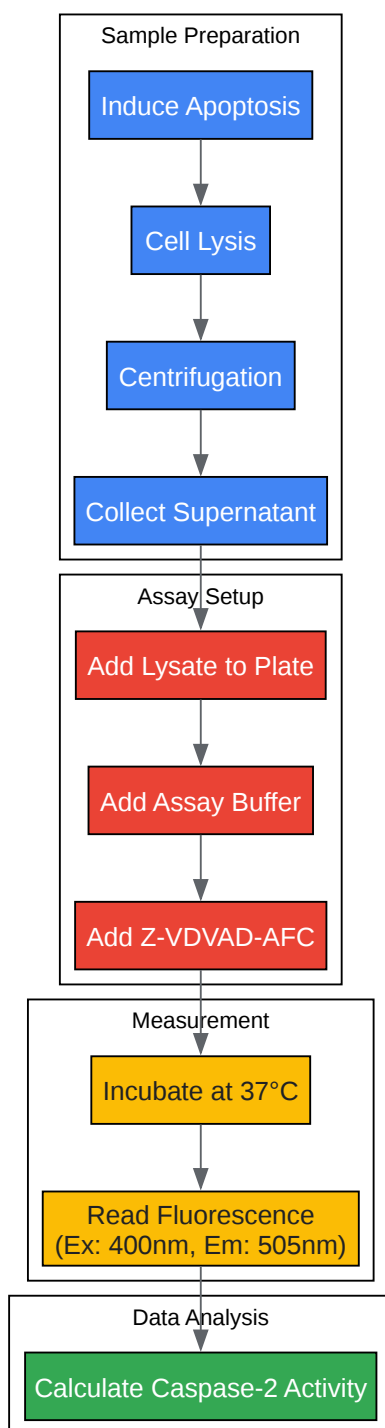
Visualizations

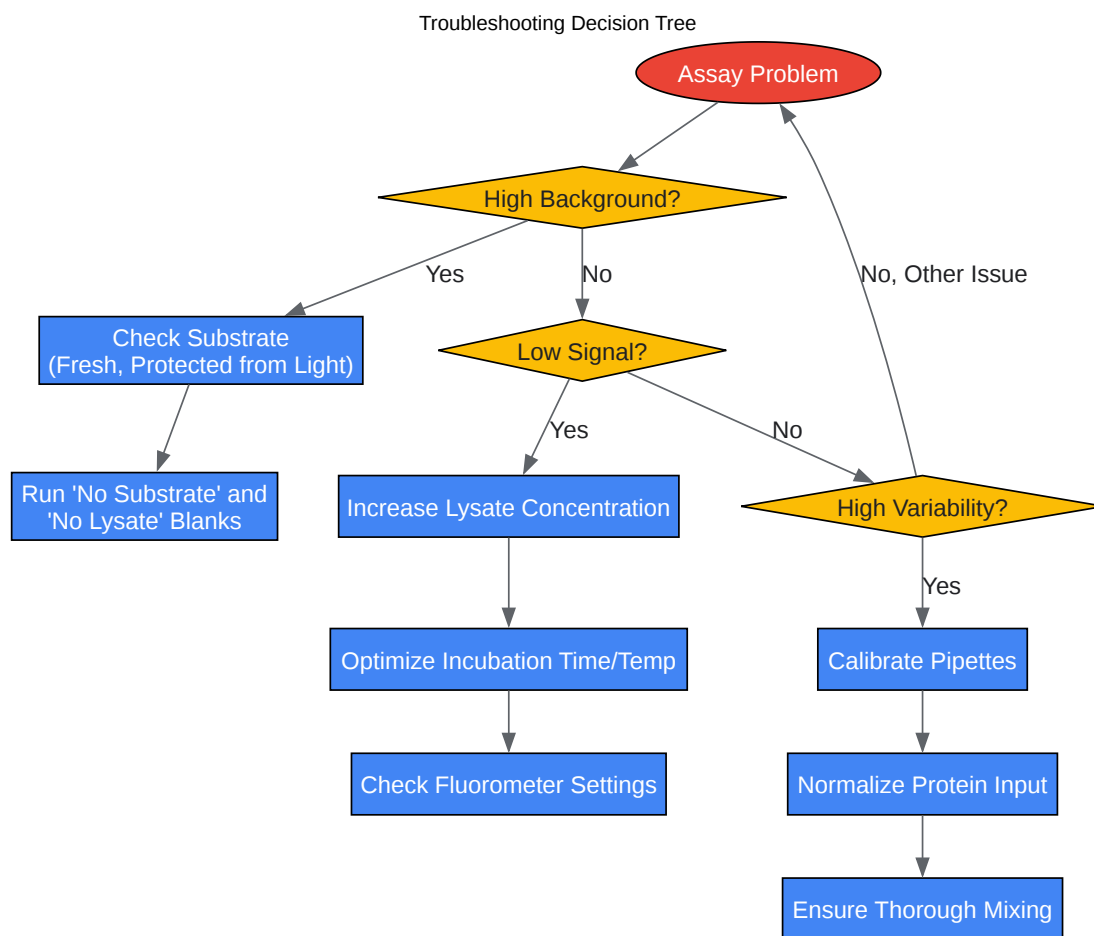


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Caption: Caspase-2 activation pathway.

Z-VDVAD-AFC Assay Workflow

[Click to download full resolution via product page](#)Caption: **Z-VDVAD-AFC** assay workflow.



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Caption: Troubleshooting decision tree.

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